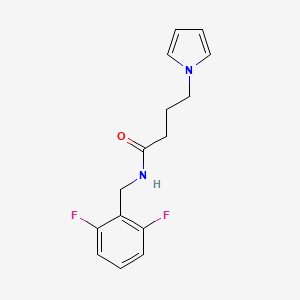

N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide

Description

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-4-pyrrol-1-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N2O/c16-13-5-3-6-14(17)12(13)11-18-15(20)7-4-10-19-8-1-2-9-19/h1-3,5-6,8-9H,4,7,10-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPKJEBZPFHOMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCC(=O)NCC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:

Formation of the Benzyl Intermediate: The starting material, 2,6-difluorobenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.

Attachment of the Pyrrole Ring: The benzyl intermediate is then reacted with a pyrrole derivative under conditions that facilitate the formation of the N-(2,6-difluorobenzyl)pyrrole.

Formation of the Butanamide Chain: The final step involves the reaction of the N-(2,6-difluorobenzyl)pyrrole with a butanoyl chloride or a similar reagent to form the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. The fluorine atoms and the pyrrole ring contribute to its binding affinity and specificity. The compound may inhibit enzymes or modulate receptor activity by interacting with active sites or binding pockets, thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs, such as the butanamide core or aromatic substituents. Below is a detailed analysis using data from the provided evidence and inferred properties:

Table 1: Structural Comparison of Butanamide Derivatives

Key Differences and Implications

Substituent Effects on Bioactivity: The 2,6-difluorobenzyl group in the target compound enhances metabolic stability compared to the 2,6-dimethylphenoxy group in Compound m . The pyrrole substituent in the target compound may facilitate π-π stacking interactions with aromatic residues in enzyme active sites, whereas the tetrahydro-pyrimidinone in Compound m introduces hydrogen-bonding capacity, possibly altering target selectivity .

Therapeutic Target Specificity :

- The chloropyridinyl and sulfonamido groups in the CTPS1 inhibitor (Patent ) suggest a focus on nucleotide metabolism disruption, contrasting with the target compound’s pyrrole moiety, which is more commonly associated with kinase inhibition (e.g., JAK/STAT pathways).

Stereochemical Complexity: Compounds m, n, and o from Pharmacopeial Forum highlight the role of stereochemistry in bioactivity.

Research Findings and Mechanistic Insights

- Patent Data (2025): Recent patents on butanamide derivatives emphasize CTPS1 inhibition as a strategy for cancer therapy.

- Pharmacopeial Forum (2017) : Analogs with bulky aromatic substituents (e.g., diphenylhexan-yl groups) exhibit reduced solubility (<0.1 mg/mL in aqueous buffer) compared to the target compound’s pyrrole-based structure, which may improve bioavailability .

Biological Activity

N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound notable for its potential biological activities. The compound features a unique structure that includes a benzyl group substituted with two fluorine atoms and a pyrrole ring attached to a butanamide chain. This structural configuration contributes to its diverse biological applications, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of fluorine atoms enhances metabolic stability and binding affinity, allowing the compound to effectively modulate enzyme activity and receptor interactions. This modulation can lead to significant effects on cellular signaling pathways.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound may act as an inhibitor for specific enzymes or receptors involved in disease processes. For example, studies have shown that it can inhibit Wnt-dependent transcription, which is crucial in cancer cell proliferation pathways . The binding affinity of this compound is influenced by the electronic properties imparted by the fluorine substitutions.

Case Studies and Experimental Findings

Several studies have explored the biological effects of this compound:

- Anti-Cancer Activity : In vitro studies demonstrated that this compound significantly inhibited the growth of cancer cell lines such as SW480 and HCT116, with IC50 values indicating potent anti-proliferative effects .

- Anti-Prion Activity : A derivative of this compound was found to exhibit strong anti-prion activity, suggesting its potential utility in treating prion diseases . The derivative showed minimal toxicity while maintaining effectiveness across multiple disease models.

Comparative Analysis with Similar Compounds

The compound can be compared with other related molecules to assess its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2,6-dichlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide | Chlorine instead of fluorine | Reduced metabolic stability |

| N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)pentanamide | Longer carbon chain | Altered binding profile |

The fluorine substitutions in this compound contribute to its enhanced binding affinity and metabolic stability compared to its chlorine-substituted analogs.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Benzyl Intermediate : Reacting 2,6-difluorobenzyl chloride with a nucleophile.

- Attachment of the Pyrrole Ring : Reacting the benzyl intermediate with a pyrrole derivative.

- Formation of the Butanamide Chain : Using butanoyl chloride or similar reagents.

The chemical properties of this compound include:

- Molecular Formula : C14H15F2N3O

- Molecular Weight : 273.29 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Q & A

Q. What are the established synthetic routes for N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide, and how can intermediates be optimized for yield?

The compound is synthesized via a multi-step approach. First, 2,6-difluorobenzyl amine (2,6-DFBA) is prepared using the Gabriel method from 2,6-difluorobenzyl chloride with a phase-transfer catalyst, achieving 95% yield for the phthalimide intermediate . Subsequent hydrolysis under basic conditions (e.g., aqueous KOH with Dean-Stark apparatus) yields 2,6-DFBA. The final step involves coupling 2,6-DFBA with 4-(1H-pyrrol-1-yl)butanoic acid via amide bond formation using coupling agents like HATU or EDC in anhydrous DMF. Optimization includes monitoring reaction kinetics via TLC and adjusting stoichiometry to minimize byproducts .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : Key signals include aromatic protons of the 2,6-difluorobenzyl group (δ ~7.2–7.4 ppm, doublet of triplets) and pyrrole protons (δ ~6.2–6.4 ppm, multiplet).

- HRMS : Confirm molecular ion [M+H]⁺ with calculated mass (e.g., C₁₈H₁₇F₂N₂O requires 333.1274) .

- HPLC : Use reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Q. What are the primary biological or pharmacological applications explored for this compound?

While direct data is limited, structurally related compounds (e.g., 2,6-difluorobenzyl derivatives) show activity as integrase inhibitors (anti-HIV) and bioadhesive components in drug delivery systems . Hypothesized applications include cancer research (modulating tumor growth via pyrrole moieties) or metabolic studies (amide stability in vivo).

Advanced Research Questions

Q. How can structural modifications improve the compound’s pharmacokinetic properties without compromising activity?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the pyrrole ring to enhance solubility.

- Bioisosteric replacement : Substitute the benzyl group with heteroaromatic rings (e.g., pyridine) to improve metabolic stability .

- Prodrug strategies : Esterify the amide to enhance membrane permeability, followed by enzymatic cleavage in vivo .

Q. What analytical challenges arise in detecting trace impurities, and how are they resolved?

Common impurities include unreacted 2,6-DFBA or degradation products (e.g., hydrolyzed amides). Advanced methods:

Q. How does crystallographic data inform reactivity and intermolecular interactions?

X-ray diffraction (e.g., monoclinic C2/c system, a = 17.6694 Å, β = 102.955°) reveals hydrogen bonding between the amide carbonyl and fluorine atoms, stabilizing the crystal lattice. This data predicts solvent interactions and guides co-crystal formulations for enhanced bioavailability .

Methodological Guidance for Contradictory Data

- Synthetic discrepancies : If yields vary between protocols, validate reaction conditions (e.g., inert atmosphere, reagent freshness) and characterize intermediates via HRMS .

- Biological activity gaps : Use molecular docking to compare the compound’s binding affinity with structurally validated inhibitors (e.g., HIV integrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.